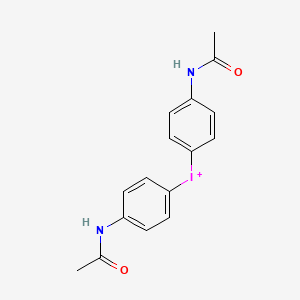
Bis(4-acetamidophenyl)iodanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-acetamidophenyl)iodanium is a chemical compound belonging to the class of diaryliodonium salts. These compounds are known for their hypervalent iodine structure, which imparts unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its hypervalent iodine center.
Substitution: It can act as an electrophilic arylating agent in substitution reactions with nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.
Applications De Recherche Scientifique
Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.
Mécanisme D'action
The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-acetamidophenyl)iodanium is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to other diaryliodonium salts, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
65084-42-6 |
|---|---|
Formule moléculaire |
C16H16IN2O2+ |
Poids moléculaire |
395.21 g/mol |
Nom IUPAC |
bis(4-acetamidophenyl)iodanium |
InChI |
InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1 |
Clé InChI |
XVMXWJBAJDJTRN-UHFFFAOYSA-O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


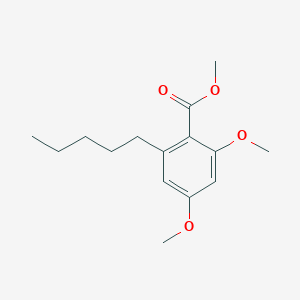
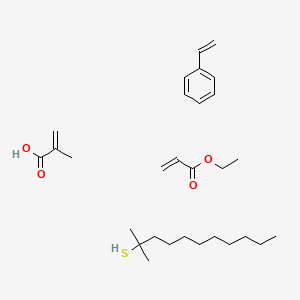
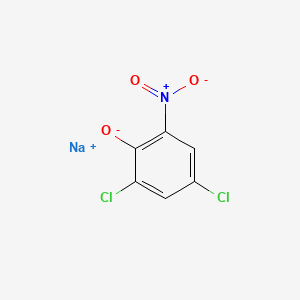
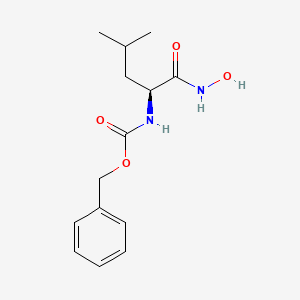
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
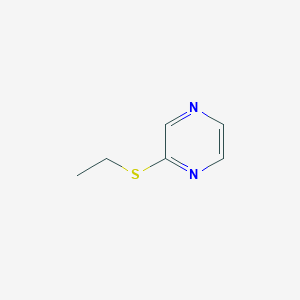
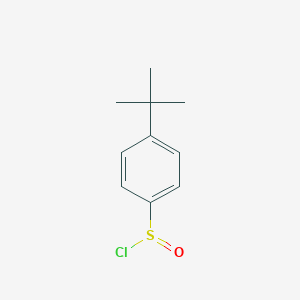

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

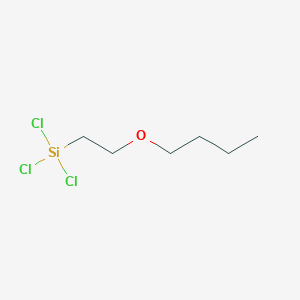
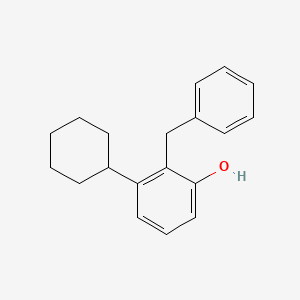
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)

